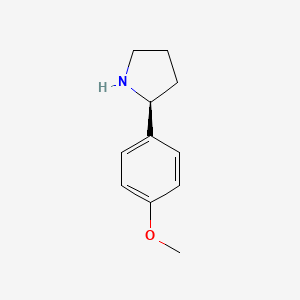

(S)-2-(4-Methoxyphenyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-(4-Methoxyphenyl)pyrrolidine” is a chemical compound with the CAS Number: 1217825-97-2. It has a molecular weight of 177.25 and its IUPAC name is (2S)-2-(4-methoxyphenyl)pyrrolidine .

Molecular Structure Analysis

The molecular structure of “(S)-2-(4-Methoxyphenyl)pyrrolidine” is represented by the linear formula C11H15NO . The InChI code for this compound is 1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 .Physical And Chemical Properties Analysis

“(S)-2-(4-Methoxyphenyl)pyrrolidine” is stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用

Crystal Structures and Conformation

4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : The study by Mohammat et al. (2008) focused on the crystal structure of a compound similar to (S)-2-(4-Methoxyphenyl)pyrrolidine. This compound showed a specific conformation and arrangement of molecules, essential in understanding its chemical behavior and potential applications (Mohammat et al., 2008).

Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate : Another study by Pedroso et al. (2020) described the crystal structure of a related compound. The twisted pyrrolidine ring and the specific orientation of substituents provide insights into its chemical properties (Pedroso et al., 2020).

Biological and Pharmacological Properties

Synthesis and Antihypertensive Effects : Malawska et al. (2002) synthesized derivatives of pyrrolidine and tested them for their antiarrhythmic and antihypertensive activities. This research indicates the potential of pyrrolidine derivatives in cardiovascular drug development (Malawska et al., 2002).

Antifungal Activity : Alécio et al. (1998) isolated a pyrrolidine amide from Piper hispidum leaves, showing antifungal activity against Cladosporium sphaerospermum. This suggests the potential use of similar compounds in antifungal applications (Alécio et al., 1998).

Chemical Synthesis and Applications

ASYMMETRIC DEPROTONATION : Wu et al. (1996) described the synthesis of (S)-2-aryl-Boc-pyrrolidines through a highly enantioselective process. This method is crucial for producing chiral compounds used in various chemical and pharmaceutical applications (Wu et al., 1996).

Synthesis of Pyrrolidine-3-carbonitrile Derivatives : El-Mansy et al. (2018) synthesized novel pyrrolidine derivatives and evaluated their antimicrobial activities. This research opens avenues for developing new antimicrobial agents (El-Mansy et al., 2018).

Safety And Hazards

The compound has been classified under the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302 and H317, which indicate that it is harmful if swallowed and may cause an allergic skin reaction, respectively . The precautionary statements are P280 and P305+P351+P338, which advise wearing protective gloves/clothing and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

IUPAC Name |

(2S)-2-(4-methoxyphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLZPKEGFYHDN-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(4-Methoxyphenyl)pyrrolidine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2447422.png)

![2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2447425.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2447429.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)

![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2447442.png)